![molecular formula C13H10N2O B12598100 6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one CAS No. 916174-48-6](/img/structure/B12598100.png)
6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that features a unique structure combining a pyrrolo[2,3-b]pyridine moiety with a cyclohexa-2,4-dien-1-one ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of pyrrolo[2,3-b]pyridine derivatives with cyclohexa-2,4-dien-1-one under specific conditions. For example, a mixture of 2,4-dichloro-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine and sodium methoxide can be refluxed in methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their FGFR inhibitory activity.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities, including kinase inhibition.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity and potential therapeutic applications.
Uniqueness
6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific combination of a pyrrolo[2,3-b]pyridine moiety with a cyclohexa-2,4-dien-1-one ring, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs and induce apoptosis in cancer cells sets it apart from other similar compounds .
Biological Activity
The compound 6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
Structural Characteristics
This compound contains a cyclohexadiene moiety fused with a pyrrolopyridine derivative , which contributes to its potential reactivity and biological activity. The molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which are essential for its interaction with biological targets.
Molecular Structure
Feature | Description |
---|---|
Cyclohexadiene | A six-membered ring with alternating double bonds |
Pyrrolopyridine | A fused ring system combining pyrrole and pyridine |
Anticancer Properties
Research indicates that This compound exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit key signaling pathways involved in cancer progression:
- Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) : Compounds similar to this structure have been reported to inhibit VEGFR-2, which plays a crucial role in angiogenesis and tumor growth. For instance, certain derivatives demonstrated up to 100-fold potency compared to standard inhibitors like semaxanib .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : Interaction studies reveal significant binding affinity to various receptors involved in cellular signaling.
- Cell Cycle Arrest : Some studies suggest that the compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Evidence indicates that it may promote apoptosis in malignant cells through intrinsic pathways.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Hydroxyindole | Indole core; Hydroxyl group | Antidepressant |
1-Methylpyrrole | Pyrrole ring; Methyl group | Antimicrobial |
5-Aminopyrrolidine | Pyrrolidine; Amino group | Neuroprotective |
The unique combination of a pyrrolopyridine core and cyclohexadiene structure in this compound may enhance its reactivity and biological activity compared to simpler analogs.
Synthesis Methods
The synthesis of This compound can be achieved through various methods. One notable approach involves reacting 4-(but-3-yn-1-yl)phenol with propargyl alcohol in the presence of phenyliodine(III) diacetate under controlled conditions. This multi-step process allows for the generation of the target compound while enabling further modifications to enhance its biological properties.
Study on Anticancer Efficacy
A recent study investigated the efficacy of this compound against melanoma cells. The results showed significant inhibition of tumor growth and metastasis in mouse models. The study highlighted the importance of structural modifications for enhancing potency against specific cancer types.
Pharmacokinetics and Toxicity Assessment
Another study focused on the pharmacokinetics and toxicity profile of related compounds. It was found that while exhibiting promising anticancer activity, certain derivatives displayed manageable toxicity levels, suggesting potential for therapeutic applications.
Properties
CAS No. |
916174-48-6 |
---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenol |
InChI |
InChI=1S/C13H10N2O/c16-12-4-2-1-3-10(12)9-5-7-14-13-11(9)6-8-15-13/h1-8,16H,(H,14,15) |
InChI Key |
FNBIVYGIAVNNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CNC3=NC=C2)O |
Origin of Product |
United States |
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